molecular formula C9H14O6<br>C9H14O6<br>C3H5(OCOCH3)3 B1683017 Triacetin CAS No. 102-76-1

Triacetin

Cat. No. B1683017
CAS RN: 102-76-1
M. Wt: 218.2 g/mol
InChI Key: URAYPUMNDPQOKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08367728B2

Procedure details

The procedures described in Example 44 and Example 45 were repeated using total protein from a heat-treated, centrifuged cell extract supernatant from a transformant expressing perhydrolase (SEQ ID NO. 82) from Thermotoga lettingae (KLP18/pSW220, Example 42) or a transformant expressing perhydrolase (SEQ ID NO. 90) from Thermotoga petrophila (KLP18/pSW222, Example 43), except that sodium percarbonate (˜25 wt % H2O2) was substituted for aqueous hydrogen peroxide to produce an initial concentration of either 100 mM or 250 mM hydrogen peroxide. Reactions containing triacetin, sodium percarbonate and heat-treated, centrifuged cell extract supernatant in 50 mM sodium bicarbonate buffer (2 mL total volume, pH 8.1) were run at 24° C. A control reaction for each reaction condition was run to determine the concentration of peracetic acid produced by chemical perhydrolysis of triacetin by hydrogen peroxide in the absence of added extract protein. The concentration of peracetic acid in the reaction mixtures was determined according to the method of Karst et al. described in Example 2. The peracetic acid concentrations produced in 1 min, 5 min and 30 min are listed in Table 31.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
peracetic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2](=[O:15])[O:3][CH2:4][CH:5]([CH2:10][O:11][C:12](=[O:14])[CH3:13])[O:6][C:7](=[O:9])[CH3:8].C([O-])([O-])=O.C([O-])([O-])=O.OO.OO.OO.[Na+].[Na+].[Na+].[Na+].C([O:37][OH:38])(=O)C>>[CH3:13][C:12](=[O:14])[O:11][CH2:10][CH:5]([CH2:4][O:3][C:2](=[O:15])[CH3:1])[O:6][C:7](=[O:9])[CH3:8].[OH:37][OH:38] |f:1.2.3.4.5.6.7.8.9|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(OCC(OC(C)=O)COC(C)=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].C(=O)([O-])[O-].OO.OO.OO.[Na+].[Na+].[Na+].[Na+]
Step Two
Name
peracetic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
heat-treated
EXTRACTION
Type
EXTRACTION
Details
extract supernatant in 50 mM sodium bicarbonate buffer (2 mL total volume, pH 8.1)
CUSTOM
Type
CUSTOM
Details
were run at 24° C
CUSTOM
Type
CUSTOM
Details
A control reaction for each reaction condition

Outcomes

Product
Name
Type
product
Smiles
CC(OCC(OC(C)=O)COC(C)=O)=O
Name
Type
product
Smiles
OO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08367728B2

Procedure details

The procedures described in Example 44 and Example 45 were repeated using total protein from a heat-treated, centrifuged cell extract supernatant from a transformant expressing perhydrolase (SEQ ID NO. 82) from Thermotoga lettingae (KLP18/pSW220, Example 42) or a transformant expressing perhydrolase (SEQ ID NO. 90) from Thermotoga petrophila (KLP18/pSW222, Example 43), except that sodium percarbonate (˜25 wt % H2O2) was substituted for aqueous hydrogen peroxide to produce an initial concentration of either 100 mM or 250 mM hydrogen peroxide. Reactions containing triacetin, sodium percarbonate and heat-treated, centrifuged cell extract supernatant in 50 mM sodium bicarbonate buffer (2 mL total volume, pH 8.1) were run at 24° C. A control reaction for each reaction condition was run to determine the concentration of peracetic acid produced by chemical perhydrolysis of triacetin by hydrogen peroxide in the absence of added extract protein. The concentration of peracetic acid in the reaction mixtures was determined according to the method of Karst et al. described in Example 2. The peracetic acid concentrations produced in 1 min, 5 min and 30 min are listed in Table 31.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
peracetic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2](=[O:15])[O:3][CH2:4][CH:5]([CH2:10][O:11][C:12](=[O:14])[CH3:13])[O:6][C:7](=[O:9])[CH3:8].C([O-])([O-])=O.C([O-])([O-])=O.OO.OO.OO.[Na+].[Na+].[Na+].[Na+].C([O:37][OH:38])(=O)C>>[CH3:13][C:12](=[O:14])[O:11][CH2:10][CH:5]([CH2:4][O:3][C:2](=[O:15])[CH3:1])[O:6][C:7](=[O:9])[CH3:8].[OH:37][OH:38] |f:1.2.3.4.5.6.7.8.9|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(OCC(OC(C)=O)COC(C)=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].C(=O)([O-])[O-].OO.OO.OO.[Na+].[Na+].[Na+].[Na+]
Step Two
Name
peracetic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
heat-treated
EXTRACTION
Type
EXTRACTION
Details
extract supernatant in 50 mM sodium bicarbonate buffer (2 mL total volume, pH 8.1)
CUSTOM
Type
CUSTOM
Details
were run at 24° C
CUSTOM
Type
CUSTOM
Details
A control reaction for each reaction condition

Outcomes

Product
Name
Type
product
Smiles
CC(OCC(OC(C)=O)COC(C)=O)=O
Name
Type
product
Smiles
OO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.